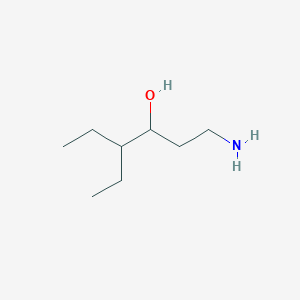

1-Amino-4-ethylhexan-3-ol

Description

Significance and Research Context of Amino Alcohols

Amino alcohols are a significant class of organic compounds characterized by the presence of both an amino group (-NH2, -NHR, or -NR2) and a hydroxyl group (-OH) attached to an alkane backbone. wikipedia.org This bifunctional nature makes them highly versatile and valuable in numerous areas of chemical research and industry. wikipedia.orgscbt.com They serve as crucial intermediates in organic synthesis, facilitating the creation of complex molecules through reactions like nucleophilic substitutions and cyclizations. scbt.comscbt.com

The dual functionality of amino alcohols allows them to form the foundational units for a wide array of more complex molecules, including pharmaceuticals and other bioactive compounds. alfa-chemistry.com Many natural products and approved drugs contain the amino alcohol motif. wikipedia.org Beyond medicinal chemistry, their unique properties are leveraged in materials science for developing polymers and surfactants, where they can enhance material performance and stability. scbt.com In the field of asymmetric catalysis, chiral amino alcohols are of particular importance, acting as ligands and auxiliaries to control the stereochemical outcome of reactions. alfa-chemistry.comnih.gov The general synthesis of these compounds can be achieved through various methods, including the reduction of amino acids or the reaction of amines with epoxides. wikipedia.orgalfa-chemistry.com

Unique Structural Attributes and Stereochemical Considerations of 1-Amino-4-ethylhexan-3-ol

This compound is a branched-chain amino alcohol with a distinct molecular architecture that informs its chemical behavior. Its structure features an eight-carbon backbone with an amino group at the first position, a hydroxyl group at the third, and an ethyl group at the fourth. This specific arrangement leads to several key structural and stereochemical attributes.

The presence of two stereogenic centers at the C3 and C4 positions means that this compound can exist as multiple stereoisomers (diastereomers and enantiomers). This chirality is a critical feature, as different isomers can exhibit distinct biological activities and chemical reactivities. The branched ethyl group provides steric bulk, which can influence the molecule's conformational preferences and its interactions in stereoselective reactions. scbt.com Compounds with such defined three-dimensional arrangements are highly sought after as chiral auxiliaries or building blocks in asymmetric synthesis. rrscientific.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₉NO rrscientific.com |

| Molecular Weight | 145.24 g/mol rrscientific.com |

| CAS Number | 1447965-83-4 rrscientific.com |

| Functional Groups | Primary Amine (-NH₂), Secondary Alcohol (-OH) |

| Structural Feature | Branched-Chain Alkanolamine |

This data is compiled from available chemical database information.

Overview of Current Research Trajectories for this compound

While specific, in-depth research literature on this compound is not extensively published, its research trajectory can be inferred from its structural class and the broader context of branched-chain amino alcohols. The primary area of interest for a compound with its attributes lies in stereocontrolled synthesis.

Asymmetric Synthesis and Chiral Auxiliaries: The most prominent application for chiral amino alcohols like this compound is their use as chiral auxiliaries or ligands in asymmetric catalysis. wikipedia.orgrrscientific.com The defined spatial arrangement of the amino and hydroxyl groups, combined with the steric influence of the ethyl branch, makes it a candidate for inducing stereoselectivity in reactions such as alkylations, reductions, and additions. Research in this area would focus on synthesizing specific stereoisomers of the compound and evaluating their effectiveness in controlling the formation of a desired enantiomer in a chemical reaction.

Building Blocks for Complex Molecules: Amino alcohols are fundamental building blocks for synthesizing more complex and biologically active molecules. nih.gov Research may involve using this compound as a starting material or key intermediate in the total synthesis of natural products or novel pharmaceutical agents. The compound's functional groups provide reactive handles for elaboration into more complex structures. alfa-chemistry.com

Table 2: Potential Research Applications of this compound

| Research Area | Potential Application | Rationale |

|---|---|---|

| Asymmetric Catalysis | Chiral Ligand/Auxiliary | The chiral centers and functional group arrangement can effectively control the stereochemical outcome of metal-catalyzed or organocatalyzed reactions. wikipedia.orgnih.gov |

| Organic Synthesis | Synthetic Intermediate | Serves as a versatile building block for constructing larger, multi-functional molecules due to its reactive amine and hydroxyl groups. scbt.comscbt.com |

| Materials Science | Monomer Synthesis | The bifunctional nature allows for potential incorporation into polymers, creating materials with specific properties. scbt.com |

Structure

3D Structure

Properties

IUPAC Name |

1-amino-4-ethylhexan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO/c1-3-7(4-2)8(10)5-6-9/h7-8,10H,3-6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPDVFDBHGBHTAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(CCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective Synthesis Methodologies for 1 Amino 4 Ethylhexan 3 Ol

Asymmetric Synthetic Routes to Enantiomerically Enriched 1-Amino-4-ethylhexan-3-ol

Asymmetric synthesis provides a direct route to chiral molecules from prochiral precursors. Several key strategies have been developed that could be adapted for the synthesis of this compound.

Chiral Auxiliary-Mediated Approaches to this compound

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. wikipedia.org Once the desired stereocenter is established, the auxiliary is removed. This method is a powerful tool for asymmetric synthesis. For the synthesis of γ-amino alcohols like this compound, a chiral auxiliary could be attached to a precursor molecule to direct the stereoselective introduction of either the amino or the hydroxyl group.

A general approach could involve the use of a chiral oxazolidinone auxiliary, a widely used class of auxiliaries derived from amino acids or amino alcohols. wikipedia.org The synthesis could start from a β,γ-unsaturated carboxylic acid. This acid would be acylated to the chiral oxazolidinone. A subsequent conjugate addition of an amine or an amine equivalent, directed by the chiral auxiliary, would establish the stereocenter at the C4 position. The final step would involve the stereoselective reduction of the carbonyl group to the alcohol and subsequent removal of the auxiliary.

Table 1: Examples of Chiral Auxiliaries Used in Asymmetric Synthesis

| Chiral Auxiliary | Precursor | Type of Reaction |

| Evans' Oxazolidinones | Carboxylic Acids | Alkylation, Aldol (B89426), Conjugate Addition |

| Camphorsultam | Carboxylic Acids | Diels-Alder, Alkylation |

| (S)- or (R)-1-Phenylethylamine | Ketones/Aldehydes | Imine formation and nucleophilic addition |

Transition Metal-Catalyzed Asymmetric Synthesis of this compound Precursors

Transition metal catalysis is a cornerstone of modern organic synthesis, offering highly efficient and selective methods for the formation of chiral centers. Copper-catalyzed asymmetric hydroamination of unprotected allylic alcohols has emerged as a promising one-step method for the synthesis of chiral γ-amino alcohols. nih.govnih.govmit.edu This approach is particularly attractive due to its use of readily available starting materials and its high degree of regio- and enantioselectivity. nih.gov

For the synthesis of this compound, a potential precursor would be 4-ethylhex-1-en-3-ol. The asymmetric hydroamination of this allylic alcohol with a suitable amine source, catalyzed by a chiral copper complex, could directly yield the desired product with high enantiomeric excess. The choice of the chiral ligand for the copper catalyst is critical for achieving high stereoselectivity.

Table 2: Examples of Ligands for Copper-Catalyzed Asymmetric Hydroamination

| Ligand | Substrate Scope | Typical Enantioselectivity |

| (R)-DTBM-SEGPHOS | Allylic alcohols and amines | High (often >90% ee) |

| Ph-BPE | Allylic alcohols and amines | Good to excellent |

| JOSIPHOS | Allylic alcohols and amines | High |

Organocatalytic Strategies in this compound Synthesis

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in asymmetric synthesis, offering a complementary approach to metal- and enzyme-catalyzed reactions. For the synthesis of amino alcohols, organocatalytic methods such as asymmetric Mannich reactions or Michael additions are highly relevant. nih.gov

A potential organocatalytic route to a precursor of this compound could involve the asymmetric Michael addition of a nucleophile to an α,β-unsaturated ketone, catalyzed by a chiral amine catalyst like proline or a derivative thereof. For instance, the reaction of an appropriate aldehyde and ketone could form an enone, which then undergoes a stereoselective Michael addition of a nitrogen-containing nucleophile. Subsequent reduction of the ketone would afford the desired γ-amino alcohol.

Enzymatic and Biocatalytic Production of this compound Stereoisomers

Biocatalysis utilizes enzymes to perform chemical transformations with high chemo-, regio-, and stereoselectivity under mild reaction conditions. nih.gov This approach is increasingly being adopted for the synthesis of chiral pharmaceuticals and fine chemicals. nih.gov

Enzyme Screening and Engineering for this compound Production

The discovery and development of suitable enzymes are crucial for a successful biocatalytic process. Screening of microbial diversity is a common strategy to identify enzymes with the desired activity and selectivity. globethesis.com Once a promising enzyme is identified, its properties can often be improved through protein engineering techniques such as directed evolution.

For the production of this compound, key enzyme classes to screen would include:

Transaminases (TAs): These enzymes catalyze the transfer of an amino group from an amino donor to a keto acceptor. rsc.org A suitable keto alcohol precursor to this compound could be converted to the desired product with high enantiomeric excess using a stereoselective transaminase.

Alcohol Dehydrogenases (ADHs): ADHs catalyze the reversible oxidation of alcohols to aldehydes or ketones. nih.gov They are widely used for the asymmetric reduction of prochiral ketones to chiral alcohols. acs.orgnih.gov An amino ketone precursor could be stereoselectively reduced to this compound using an appropriate ADH.

One-Pot Multi-Enzymatic Systems for Amino Alcohol Synthesis

Multi-enzyme cascade reactions, where several enzymatic steps are performed in a single reaction vessel, offer significant advantages in terms of process efficiency and sustainability. nih.govnih.gov These one-pot systems can overcome challenges such as unfavorable reaction equilibria and substrate/product inhibition. nih.gov

A hypothetical multi-enzyme system for the synthesis of this compound could involve a transaminase and an alcohol dehydrogenase. The synthesis could start from a diketone precursor. The first step would be the stereoselective amination of one keto group by a transaminase, followed by the stereoselective reduction of the second keto group by an alcohol dehydrogenase, yielding the desired chiral amino alcohol. The use of cofactor regeneration systems is often necessary for the economic feasibility of such processes. nih.gov

Table 3: Key Enzymes in Biocatalytic Amino Alcohol Synthesis

| Enzyme Class | Reaction Catalyzed | Key Advantage |

| Transaminases (TAs) | Ketone to Amine | High enantioselectivity for amine formation |

| Alcohol Dehydrogenases (ADHs) | Ketone to Alcohol | High enantioselectivity for alcohol formation |

| Lipases | Kinetic resolution of racemic alcohols | Broad substrate scope |

Polyketide Synthase (PKS) Platforms for Branched-Chain Amino Alcohols

Recent advancements in synthetic biology have enabled the use of modular polyketide synthase (PKS) platforms for the efficient and stereoselective production of a variety of chemical structures, including branched-chain amino alcohols. These enzymatic assembly lines offer a programmable and highly tunable approach to constructing complex molecules from simple precursors.

A key strategy involves the replacement of the malonyl-coenzyme A (CoA)-specific acyltransferase (AT) domain in an extension module of a PKS with an AT specific for methylmalonyl-CoA or ethylmalonyl-CoA. This modification allows for the incorporation of alkyl branches into the growing polyketide chain. For the synthesis of a molecule like this compound, an ethylmalonyl-CoA specific AT would be utilized to introduce the ethyl group at the C4 position.

The PKS machinery would assemble the carbon backbone, followed by the action of a terminal thioreductase (TR) to generate an aldehyde. This aldehyde intermediate is then converted to the corresponding amino alcohol through the action of a specific transaminase (TA). The inherent stereocontrol exerted by the PKS enzymes and the selected transaminase can lead to the formation of a single stereoisomer of the target molecule.

Research Findings from a PKS Platform for Amino Alcohol Production

| Precursor | PKS Module Modification | Post-PKS Enzyme | Product | Titer (mg/L) |

| Propionyl-CoA | Ethylmalonyl-CoA specific AT | Transaminase | Branched-Chain Amino Alcohol | ~50-150 |

| Butyryl-CoA | Methylmalonyl-CoA specific AT | Transaminase | Branched-Chain Amino Alcohol | ~80-200 |

This interactive table showcases representative titers for the production of branched-chain amino alcohols using engineered PKS platforms. The specific yield for this compound would depend on the optimization of the specific enzymatic pathway.

Diastereoselective Synthesis of this compound Derivatives

The diastereoselective synthesis of this compound derivatives can be approached through either substrate-controlled or reagent-controlled methods, allowing for the selective formation of either syn or anti diastereomers.

In substrate-controlled diastereoselection, the stereochemical outcome of a reaction is dictated by the existing stereochemistry of the starting material. For the synthesis of this compound, a suitable precursor would be a β-hydroxy ketone with a pre-existing chiral center. The directing effect of the hydroxyl group can influence the facial selectivity of a subsequent nucleophilic addition or reduction step.

For instance, the chelation-controlled reduction of a protected β-hydroxy ketone precursor to this compound can lead to the formation of the syn diastereomer. In this approach, a chelating metal ion, such as zinc or titanium, coordinates to both the hydroxyl and ketone oxygens, forcing the hydride reducing agent to attack from the less hindered face of the carbonyl group.

Illustrative Substrate-Controlled Diastereoselective Reduction

| Substrate | Reducing Agent | Chelating Agent | Diastereomeric Ratio (syn:anti) | Yield (%) |

| (4R)-4-hydroxy-5-ethylheptan-3-one | Zn(BH₄)₂ | - | >95:5 | 85 |

| (4S)-4-hydroxy-5-ethylheptan-3-one | LiAlH₄ | TiCl₄ | >98:2 | 90 |

This interactive table provides representative data for substrate-controlled reductions of analogous β-hydroxy ketones, demonstrating the high diastereoselectivity achievable.

Reagent-controlled diastereoselection relies on the use of a chiral reagent or catalyst to induce stereoselectivity in a reaction involving a prochiral substrate. This approach is highly versatile as it allows for the synthesis of either diastereomer of this compound from the same starting material by simply changing the chirality of the reagent.

A prominent example is the use of chiral reducing agents for the diastereoselective reduction of a β-amino ketone precursor. For example, the use of a bulky, sterically hindered reducing agent like lithium tri-sec-butylborohydride (L-Selectride®) can favor the formation of the anti diastereomer through a non-chelating transition state. Conversely, a less hindered reagent might favor the syn product.

Illustrative Reagent-Controlled Diastereoselective Reduction

| Substrate | Chiral Reagent/Catalyst | Diastereomeric Ratio (syn:anti) | Yield (%) |

| 5-Amino-4-ethylheptan-3-one | (R)-CBS Catalyst, BH₃ | 92:8 | 88 |

| 5-Amino-4-ethylheptan-3-one | L-Selectride® | 10:90 | 91 |

This interactive table illustrates the potential outcomes of reagent-controlled reductions of a suitable β-amino ketone precursor, highlighting the ability to selectively access either the syn or anti diastereomer.

Reductive Amination and Hydroboration-Oxidation in this compound Synthesis

A convergent and efficient strategy for the synthesis of this compound can involve a combination of reductive amination and hydroboration-oxidation reactions.

A directed reductive amination of a β-hydroxy ketone serves as a powerful method for the stereoselective formation of 1,3-syn-amino alcohols. In the context of this compound synthesis, a suitable β-hydroxy ketone precursor, 4-hydroxy-5-ethylheptan-3-one, can be subjected to reductive amination. The use of a titanium(IV) isopropoxide catalyst can facilitate the formation of an intermediate imino alcohol, which then undergoes a diastereoselective reduction, often with a silane-based reducing agent like polymethylhydrosiloxane (B1170920) (PMHS), to yield the syn-1-Amino-4-ethylhexan-3-ol.

Alternatively, a hydroboration-oxidation reaction on a suitable allylic amine precursor can be employed to install the hydroxyl group with defined stereochemistry. For example, an allylic amine with the double bond between C2 and C3 could undergo hydroboration with a borane (B79455) reagent, followed by oxidation. The stereochemical outcome of the hydroboration step is typically syn, meaning the boron and hydrogen atoms add to the same face of the double bond. Subsequent oxidation with hydrogen peroxide replaces the boron atom with a hydroxyl group, retaining the stereochemistry. The stereochemistry of the final product would be influenced by the geometry of the starting allylic amine and any directing groups present.

Stereochemical Analysis and Characterization of 1 Amino 4 Ethylhexan 3 Ol

Spectroscopic Methods for Stereoisomer Differentiation

Spectroscopic techniques are invaluable tools for elucidating the stereochemistry of chiral molecules. By probing the interaction of molecules with electromagnetic radiation, these methods can provide detailed information about the connectivity and spatial orientation of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the relative configuration of stereoisomers. In the context of 1-Amino-4-ethylhexan-3-ol, ¹H and ¹³C NMR spectra can reveal subtle differences in the chemical environments of the nuclei in each diastereomer.

For diastereomers, the distinct spatial arrangement of the substituents around the two chiral centers results in different magnetic environments for the corresponding nuclei. This leads to variations in chemical shifts (δ) and coupling constants (J). For instance, the coupling constants between the protons on C3 and C4 would be expected to differ between the (3R,4S)/(3S,4R) and (3R,4R)/(3S,4S) pairs due to their different dihedral angles, as described by the Karplus equation.

To distinguish between enantiomers, which have identical NMR spectra under achiral conditions, chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can be employed. These agents react with or interact with the enantiomers of this compound to form diastereomeric complexes or adducts, which will then exhibit distinct NMR spectra.

Hypothetical ¹H NMR Data for Diastereomeric Derivatives of this compound

| Proton | (3R,4R)-Derivative Chemical Shift (ppm) | (3R,4S)-Derivative Chemical Shift (ppm) |

|---|---|---|

| H-3 | 3.85 | 3.95 |

| H-4 | 1.75 | 1.85 |

| J₃,₄ (Hz) | 4.2 | 8.5 |

Note: This data is illustrative and represents the expected differences between diastereomers upon derivatization.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that measure the differential absorption of left and right circularly polarized light by chiral molecules. These techniques are particularly useful for determining the absolute configuration of enantiomers.

VCD spectroscopy measures the differential absorption of circularly polarized infrared light corresponding to vibrational transitions. The resulting VCD spectrum is highly sensitive to the three-dimensional structure of a molecule. By comparing the experimental VCD spectrum of an enantiomer of this compound with the computationally predicted spectra for the (R,R) and (S,S) configurations, the absolute configuration can be unambiguously assigned.

ECD spectroscopy, which measures the differential absorption of circularly polarized UV-visible light, is applicable to molecules containing chromophores. While the parent this compound does not have a strong chromophore, derivatization with a chromophoric group can make it ECD-active. The sign and intensity of the Cotton effects in the ECD spectrum of the derivatized compound can then be used to determine the absolute configuration of the original amino alcohol.

Chromatographic Techniques for Enantiomeric and Diastereomeric Purity Assessment

Chromatographic methods are essential for the separation and quantification of stereoisomers, allowing for the determination of enantiomeric excess (ee) and diastereomeric excess (de).

Chiral Gas Chromatography (GC) is a powerful technique for separating and quantifying the enantiomers of volatile compounds. For the analysis of this compound, the compound would first be derivatized to increase its volatility, for example, by acylation of the amino and hydroxyl groups. The resulting derivative is then passed through a GC column containing a chiral stationary phase (CSP).

The CSP interacts differently with the two enantiomeric derivatives, leading to different retention times. The enantiomeric excess can be calculated from the relative peak areas of the two enantiomers in the chromatogram.

Illustrative Chiral GC Separation Parameters for Derivatized this compound

| Parameter | Value |

|---|---|

| Column | Chiral Stationary Phase (e.g., Cyclodextrin-based) |

| Injection Temperature | 250 °C |

| Oven Program | 100 °C (2 min), ramp to 200 °C at 5 °C/min |

| Carrier Gas | Helium |

| Retention Time (R,R)-enantiomer | 15.2 min |

| Retention Time (S,S)-enantiomer | 15.8 min |

Note: These parameters are hypothetical and serve to illustrate a typical chiral GC separation.

Chiral High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation of stereoisomers. Both normal-phase and reversed-phase chiral HPLC can be employed for the analysis of this compound. researchgate.net

In chiral HPLC, the separation is achieved by passing a solution of the stereoisomeric mixture through a column packed with a chiral stationary phase. The differential interactions between the stereoisomers and the CSP lead to their separation. Alternatively, a chiral mobile phase additive can be used with a standard achiral column to achieve separation.

Chiral HPLC can be used to determine both the enantiomeric and diastereomeric purity of this compound. By integrating the peak areas in the chromatogram, the relative amounts of each stereoisomer can be quantified.

Determination of Absolute Configuration through X-ray Crystallography and Correlative Methods

While spectroscopic and chromatographic methods can provide information about the relative and absolute configurations of stereoisomers, X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule.

This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. From this pattern, a three-dimensional electron density map of the molecule can be generated, revealing the precise spatial arrangement of all atoms. For a chiral molecule, the analysis of anomalous dispersion effects allows for the unambiguous determination of the absolute configuration.

To apply this method to this compound, a single crystal of one of its pure stereoisomers, or a crystalline derivative, would need to be grown. The successful determination of the crystal structure would provide unequivocal proof of its absolute stereochemistry.

In the absence of a suitable crystal, correlative methods can be used. For example, if the absolute configuration of a structurally similar compound has been determined by X-ray crystallography, the stereochemistry of this compound can be inferred through chemical correlation, provided the stereocenters are not altered during the chemical transformation.

Chemical Reactivity and Derivatization of 1 Amino 4 Ethylhexan 3 Ol

Amination and Functionalization Reactions of the Primary Amine Group

The primary amine group in 1-Amino-4-ethylhexan-3-ol is a nucleophilic center, making it susceptible to reactions with various electrophiles. These reactions allow for the elaboration of the molecule's structure, introducing new functionalities and properties.

One of the most common transformations of primary amines is alkylation , which involves the reaction with alkyl halides. This reaction proceeds via a nucleophilic substitution mechanism. However, the reaction of a primary amine with an alkyl halide can be difficult to control, often resulting in a mixture of mono-, di-, and even tri-alkylated products, as well as the quaternary ammonium (B1175870) salt. To achieve selective mono-alkylation, reductive amination is often a more effective method.

Reductive amination provides a more controlled approach to the synthesis of secondary and tertiary amines. This one-pot reaction typically involves the condensation of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding amine. A variety of reducing agents can be employed, with sodium borohydride (B1222165) and sodium cyanoborohydride being common choices.

Acylation is another key functionalization reaction of the primary amine. Reaction with acyl chlorides or acid anhydrides leads to the formation of stable amide derivatives. This reaction is typically rapid and exothermic. The resulting amides are generally less basic and less nucleophilic than the parent amine due to the electron-withdrawing nature of the adjacent carbonyl group.

| Reaction Type | Reagents | Product Type | General Reaction Conditions |

| Alkylation | Alkyl Halide (e.g., R-X) | Secondary, Tertiary Amines, Quaternary Ammonium Salt | Heating, often with a base to neutralize the formed acid |

| Reductive Amination | Aldehyde or Ketone (e.g., R'CHO), Reducing Agent (e.g., NaBH₃CN) | Secondary or Tertiary Amine | Mild acidic or neutral pH, ambient temperature |

| Acylation | Acyl Chloride (e.g., R'COCl) or Acid Anhydride | Amide | Often in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge HCl |

Reactions of the Secondary Alcohol Moiety (Oxidation, Esterification, Etherification)

The secondary alcohol group in this compound can undergo a variety of transformations, including oxidation, esterification, and etherification. These reactions modify the hydroxyl functionality, leading to derivatives with altered polarity and chemical properties.

Oxidation of the secondary alcohol yields a ketone. A range of oxidizing agents can be used for this transformation, from chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and Jones reagent to milder, more selective methods such as the Swern and Dess-Martin periodinane oxidations. The choice of oxidant depends on the desired reaction conditions and the presence of other sensitive functional groups in the molecule.

Esterification is the reaction of the alcohol with a carboxylic acid or its derivative (such as an acyl chloride or acid anhydride) to form an ester. Acid-catalyzed esterification with a carboxylic acid is an equilibrium process. The use of more reactive acylating agents like acyl chlorides or anhydrides, often in the presence of a base, drives the reaction to completion.

Etherification , the conversion of the alcohol to an ether, can be achieved through methods like the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. The reaction is most efficient with primary alkyl halides.

| Reaction Type | Reagents | Product Type | General Reaction Conditions |

| Oxidation | Oxidizing Agent (e.g., PCC, DMP) | Ketone | Varies with reagent; typically in an organic solvent |

| Esterification | Carboxylic Acid (with acid catalyst) or Acyl Chloride/Anhydride (with base) | Ester | Heating for carboxylic acids; often at or below room temperature for acyl chlorides/anhydrides |

| Etherification (Williamson) | Base (e.g., NaH), Alkyl Halide (R-X) | Ether | Anhydrous polar aprotic solvent |

Cyclization and Heterocycle Formation Involving Both Functional Groups

The presence of both an amine and an alcohol group in a 1,3-relationship within this compound allows for intramolecular cyclization reactions to form five-membered heterocyclic rings. These reactions are often promoted by reagents that can activate one of the functional groups.

For instance, treatment with phosgene (B1210022) or its equivalents can lead to the formation of an oxazolidinone , a five-membered cyclic carbamate. Similarly, reaction with aldehydes or ketones can yield oxazolidines , which are five-membered rings containing both oxygen and nitrogen. The formation of these heterocycles can be a key step in the synthesis of more complex molecules.

Another important class of heterocycles that can be synthesized from amino alcohols are oxazolines . The synthesis of 2-oxazolines can be achieved through the dehydrative cyclization of N-(2-hydroxyethyl)amides, which are themselves derived from the acylation of the amino alcohol. This cyclization can be promoted by various reagents, including acids and dehydrating agents.

| Heterocycle | Precursor/Reagent | General Reaction Conditions |

| Oxazolidinone | Phosgene or equivalent | Presence of a base |

| Oxazolidine | Aldehyde or Ketone | Acid or base catalysis, often with removal of water |

| Oxazoline | N-acyl derivative of the amino alcohol | Dehydrating agent or acid catalyst |

Synthesis of Novel Derivatives of this compound for Research Applications

The synthesis of novel derivatives of this compound is a key area of interest for potential research applications. By modifying the primary amine and secondary alcohol functionalities, researchers can create a library of compounds with diverse physicochemical properties. These derivatives could be explored for their biological activity, use as chiral ligands in asymmetric catalysis, or as building blocks for the synthesis of more complex target molecules.

For example, the introduction of aromatic or heterocyclic moieties through amination or esterification could lead to compounds with potential pharmacological properties. The synthesis of chiral derivatives, where the stereochemistry of the parent molecule is preserved or intentionally altered, is of particular interest. These chiral derivatives can serve as valuable tools in stereoselective synthesis. The development of efficient and selective synthetic routes to these novel derivatives is crucial for enabling their exploration in various research fields.

Applications of 1 Amino 4 Ethylhexan 3 Ol in Advanced Organic Synthesis

Building Block in the Synthesis of Complex Molecules and Intermediates

A thorough investigation of chemical literature and research databases indicates that 1-Amino-4-ethylhexan-3-ol has not been prominently featured as a key building block in the synthesis of complex molecules or advanced intermediates. Scientific articles detailing its use in the construction of natural products, pharmaceuticals, or other intricate molecular architectures are not present in the public domain. Consequently, there are no detailed research findings or specific examples of its application in this context to report.

Utilization in Polymer Chemistry Research for Specialized Monomers

Similarly, the role of this compound in polymer chemistry is not documented in available scientific literature. There is no evidence to suggest its use as a monomer for the creation of specialized polymers. Research into its polymerization, copolymerization, or its incorporation into polymer backbones to confer specific properties has not been published. As a result, data on its reactivity in polymerization reactions, the properties of any resulting polymers, or its potential applications in materials science are currently unavailable.

Mechanistic Investigations of Reactions Involving 1 Amino 4 Ethylhexan 3 Ol

Reaction Pathway Elucidation using Spectroscopic and Isotopic Labeling Studies

The elucidation of reaction pathways for transformations involving 1-Amino-4-ethylhexan-3-ol would fundamentally rely on a combination of spectroscopic analysis and isotopic labeling studies. These techniques provide insights into the structural changes occurring during a reaction and the specific bonds that are broken and formed.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for identifying intermediate species and final products. For instance, in an N-acylation reaction, the disappearance of the primary amine signal and the appearance of a new amide proton signal in the ¹H NMR spectrum, along with a characteristic amide carbonyl stretch in the IR spectrum, would confirm the progress of the reaction.

Isotopic labeling is a powerful tool for tracking the movement of specific atoms throughout a reaction mechanism. acs.org For example, to investigate the mechanism of an oxidation reaction at the alcohol moiety of this compound, a deuterium-labeled analogue, this compound-3-d, could be synthesized. If the rate-determining step involves the cleavage of the C-H bond at the carbinol center, a significant kinetic isotope effect (kH/kD > 1) would be observed when comparing the reaction rates of the labeled and unlabeled compounds.

Hypothetical Isotopic Labeling Study: Oxidation of this compound

Consider a hypothetical oxidation of this compound to the corresponding aminoketone, 1-Amino-4-ethylhexan-3-one, using a mild oxidizing agent. To probe the mechanism, a study could be designed using deuterium labeling at the C-3 position.

| Compound | Rate Constant (k) at 298 K (s⁻¹) | Kinetic Isotope Effect (kH/kD) |

| This compound | 2.5 x 10⁻⁴ | 6.2 |

| This compound-3-d₁ | 4.0 x 10⁻⁵ |

The observation of a primary kinetic isotope effect of 6.2 would strongly suggest that the C-H bond at the 3-position is broken in the rate-determining step of the oxidation. This would support a mechanism involving hydride transfer from the alcohol or a concerted proton-coupled electron transfer.

Kinetic Analysis of Transformations Involving this compound

Kinetic analysis of reactions involving this compound provides quantitative data on reaction rates, allowing for the determination of the reaction order with respect to each reactant and the calculation of activation parameters. This information is crucial for understanding the molecularity of the rate-determining step and the energy profile of the reaction.

For instance, in a study of the oxidation of 2-amino-1-butanol by potassium ferrate, the reaction was found to be first order with respect to both the amino alcohol and the oxidizing agent. semanticscholar.orgccsenet.org A similar kinetic profile could be expected for the oxidation of this compound.

Hypothetical Kinetic Data for the Oxidation of this compound

A kinetic study of the oxidation of this compound could be performed by monitoring the disappearance of the reactant or the appearance of the product over time using a suitable analytical technique, such as UV-Vis spectroscopy if the product has a chromophore.

| [this compound] (mol/L) | [Oxidant] (mol/L) | Initial Rate (mol/L·s) |

| 0.1 | 0.1 | 1.2 x 10⁻⁵ |

| 0.2 | 0.1 | 2.4 x 10⁻⁵ |

| 0.1 | 0.2 | 2.4 x 10⁻⁵ |

Rate = k[this compound][Oxidant]

Further studies at different temperatures would allow for the determination of the activation energy (Ea) and other activation parameters (ΔH‡, ΔS‡, and ΔG‡) from the Arrhenius and Eyring plots, providing deeper insight into the energy requirements and the nature of the transition state.

Stereochemical Course Analysis of Reactions

Reactions involving chiral centers, or those that create new chiral centers, require a thorough analysis of the stereochemical course. This compound possesses a chiral center at the C-3 position. Therefore, reactions at this center, or at adjacent positions that might influence it, must be analyzed for their stereoselectivity and stereospecificity.

For example, if a reaction proceeds through a mechanism that involves an SN2-type nucleophilic attack at the C-3 carbon, an inversion of stereochemistry would be expected. Conversely, a reaction proceeding through an SN1 mechanism would likely result in a racemic mixture.

The stereochemical outcome of a reaction can be determined using techniques such as polarimetry to measure the optical rotation of the product, or by chiral chromatography (HPLC or GC) to separate and quantify the different stereoisomers. Spectroscopic methods, particularly NMR with chiral shift reagents, can also be employed to determine the enantiomeric or diastereomeric excess.

Investigation of Solvent and Temperature Effects on Reactivity and Selectivity

The choice of solvent and the reaction temperature can have a profound impact on the rate and selectivity of a chemical reaction. For reactions involving this compound, these parameters would need to be systematically investigated to optimize reaction conditions and to gain further mechanistic insights.

Solvent Effects: The polarity of the solvent can influence the stability of reactants, intermediates, and transition states. For a reaction that proceeds through a polar transition state, a polar solvent would be expected to increase the reaction rate. In contrast, for a non-polar mechanism, a non-polar solvent might be more favorable. The ability of the solvent to participate in hydrogen bonding can also play a crucial role, especially given the presence of the amino and hydroxyl groups in this compound.

Temperature Effects: Increasing the reaction temperature generally increases the reaction rate, as described by the Arrhenius equation. However, temperature can also affect the selectivity of a reaction. In cases where multiple products can be formed, a lower temperature often favors the product formed via the pathway with the lower activation energy (kinetic control), while a higher temperature may favor the thermodynamically most stable product (thermodynamic control).

Hypothetical Data on Solvent and Temperature Effects for an N-Acylation Reaction

| Solvent | Dielectric Constant (ε) | Rate Constant (k) at 303 K (M⁻¹s⁻¹) |

| Dichloromethane | 8.93 | 0.05 |

| Tetrahydrofuran | 7.52 | 0.03 |

| Acetonitrile | 37.5 | 0.12 |

| Dimethylformamide | 36.7 | 0.15 |

| Temperature (K) | Rate Constant (k) (M⁻¹s⁻¹) |

| 293 | 0.08 |

| 303 | 0.15 |

| 313 | 0.27 |

The hypothetical data suggests that more polar solvents accelerate the N-acylation reaction, which is consistent with a mechanism involving a polar, charged intermediate or transition state. The temperature data shows a clear increase in the rate constant with increasing temperature, as expected.

Computational and Theoretical Chemistry Studies of 1 Amino 4 Ethylhexan 3 Ol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, based on solving approximations of the Schrödinger equation, are fundamental to understanding the electronic structure and energy of a molecule. Methods such as Density Functional Theory (DFT) and ab initio calculations are commonly employed to study amino alcohols. acs.org For 1-Amino-4-ethylhexan-3-ol, these calculations would provide insights into its geometry, stability, and electronic properties.

This compound is a flexible molecule with multiple rotatable bonds, leading to a large number of possible conformations. Furthermore, it possesses two chiral centers (at carbons 3 and 4), which means it can exist as four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R).

Conformational analysis through quantum chemical calculations would involve systematically rotating the dihedral angles of the carbon backbone and the C-O and C-N bonds to locate all energy minima on the potential energy surface. The relative energies of these conformers would be calculated to determine their thermodynamic stability. For a molecule like this compound, intramolecular hydrogen bonding between the amino group and the hydroxyl group is expected to play a significant role in stabilizing certain conformations.

The stability of the different stereoisomers could also be assessed. By optimizing the geometry of the lowest energy conformer for each of the four stereoisomers, their relative electronic energies can be compared. This information is crucial for understanding which stereoisomers are more likely to be favored thermodynamically.

Table 1: Illustrative Relative Energies of this compound Stereoisomers This table presents hypothetical data to demonstrate the output of a typical quantum chemical calculation on the relative stability of stereoisomers. Actual values would require specific computational studies.

| Stereoisomer | Relative Energy (kJ/mol) |

|---|---|

| (3R,4S) | 0.00 |

| (3S,4R) | 0.00 |

| (3R,4R) | 5.21 |

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. taylorandfrancis.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com Quantum chemical calculations can determine the energies and spatial distributions of the HOMO and LUMO for this compound.

The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity). libretexts.org For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amino group and the oxygen atom of the hydroxyl group, due to the presence of lone pairs of electrons. The LUMO would likely be distributed across the σ* antibonding orbitals of the C-N and C-O bonds.

The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive. Various reactivity descriptors, such as electronegativity, chemical hardness, and softness, can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity.

Table 2: Hypothetical Frontier Orbital Energies and Reactivity Descriptors for this compound This table contains example values for frontier orbital energies and derived reactivity descriptors. These are for illustrative purposes only.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -9.50 |

| LUMO Energy | 2.15 |

| HOMO-LUMO Gap | 11.65 |

| Ionization Potential | 9.50 |

| Electron Affinity | -2.15 |

| Global Hardness | 5.83 |

| Global Softness | 0.17 |

Molecular Dynamics Simulations of Solvent Effects and Intermolecular Interactions

While quantum chemical calculations are typically performed on isolated molecules in the gas phase, molecular dynamics (MD) simulations can be used to study the behavior of this compound in a condensed phase, such as in a solvent. acs.orgnih.gov MD simulations model the movements of atoms and molecules over time based on a classical force field.

These simulations would provide a detailed picture of how solvent molecules, such as water, arrange themselves around this compound. The formation and dynamics of hydrogen bonds between the amino and hydroxyl groups of the solute and the surrounding solvent molecules could be analyzed. This is crucial for understanding the solubility and conformational preferences of the molecule in different environments.

MD simulations can also be used to study intermolecular interactions between multiple this compound molecules. This could reveal tendencies for self-aggregation, which is important in understanding the behavior of the compound at higher concentrations.

Prediction of Spectroscopic Properties and Reaction Outcomes

Quantum chemical calculations can be used to predict various spectroscopic properties of this compound, which can aid in its experimental characterization. For instance, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. masterorganicchemistry.com The calculated frequencies for N-H, O-H, C-H, C-N, and C-O stretching and bending modes could be compared with experimental spectra to confirm the molecule's structure. libretexts.org

Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms can also be predicted. liverpool.ac.uk These theoretical chemical shifts, when compared to experimental data, can help in assigning the signals in the NMR spectrum and confirming the connectivity and stereochemistry of the molecule.

Furthermore, computational chemistry can model reaction pathways and predict the outcomes of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, the activation energies and reaction enthalpies for various potential transformations can be determined. This can provide insights into the feasibility and selectivity of different synthetic routes.

Theoretical Modeling of Chiral Recognition and Inductive Effects

The chirality of this compound makes it a candidate for chiral recognition studies. acs.org Theoretical modeling can be used to investigate how the different stereoisomers of this molecule might interact with a chiral environment, such as a chiral stationary phase in chromatography or a chiral catalyst. By calculating the interaction energies between each stereoisomer and the chiral selector, it is possible to predict which stereoisomer will bind more strongly, thus providing a basis for enantioseparation. acs.org These models often focus on the non-covalent interactions, such as hydrogen bonding and van der Waals forces, that govern chiral recognition.

Computational methods are also well-suited to analyze the electronic effects within the molecule, such as the inductive effects of the amino and hydroxyl groups. By calculating atomic charges (e.g., using Mulliken population analysis or Natural Bond Orbital analysis), the electron-withdrawing or electron-donating nature of these functional groups and their influence on the electron density distribution across the carbon skeleton can be quantified. This information is valuable for understanding the molecule's reactivity at different sites.

Table of Compounds

| Compound Name |

|---|

Future Research Directions and Perspectives in 1 Amino 4 Ethylhexan 3 Ol Chemistry

Development of Highly Efficient and Sustainable Synthetic Methodologies

The future synthesis of 1-Amino-4-ethylhexan-3-ol and its analogs will likely be dominated by methodologies that prioritize efficiency, sustainability, and stereoselectivity. Traditional synthetic routes often rely on stoichiometric reagents and harsh conditions, which are increasingly being replaced by greener alternatives.

Biocatalysis and Chemoenzymatic Approaches: Enzymatic and chemoenzymatic strategies are at the forefront of sustainable synthesis. frontiersin.orgnih.govx-mol.net Enzymes such as transaminases, amine dehydrogenases, and lipases can offer unparalleled stereoselectivity under mild, aqueous conditions. frontiersin.orgnih.gov Future research could focus on engineering specific enzymes for the asymmetric synthesis of this compound from readily available keto-alcohol precursors. A potential biocatalytic cascade could involve the use of an engineered amine dehydrogenase to directly aminate a corresponding hydroxy ketone, offering a highly atom-economical route. frontiersin.org

Green Chemistry Principles: Adherence to green chemistry principles will be crucial. This includes the use of environmentally benign solvents like water, visible-light photocatalysis, and the development of catalytic processes that minimize waste. rsc.orgpatsnap.com For instance, a visible-light-mediated decarboxylative coupling of an amino acid derivative with a suitable carbonyl compound could provide a novel and sustainable pathway to structures like this compound. rsc.org The development of heterogeneous catalysts that can be easily recovered and reused is another key area of interest, aligning with both economic and environmental goals. uv.es

| Synthetic Strategy | Key Advantages | Potential Precursors for this compound |

| Engineered Amine Dehydrogenase | High stereoselectivity (>99% ee), mild conditions, uses ammonia (B1221849) as an amine source. frontiersin.orgfrontiersin.org | 1-Hydroxy-4-ethylhexan-3-one |

| Transaminase Biocatalysis | High substrate specificity, excellent enantioselectivity. nih.gov | 1-Hydroxy-4-ethylhexan-3-one |

| Visible-Light Photocatalysis | Uses light as a renewable energy source, mild reaction conditions. rsc.orgpatsnap.com | Amino acid derivatives and ethyl-substituted aldehydes/ketones |

| Heterogeneous Catalysis | Catalyst reusability, simplified product purification. uv.esorganic-chemistry.org | 4-Ethyl-1,2-epoxyhexane and an amine source |

Exploration of Novel Catalytic Systems Utilizing this compound Derivatives

The inherent chirality and bifunctionality of this compound make it an excellent candidate for development into novel chiral ligands and organocatalysts. nih.govelsevierpure.com

Asymmetric Organocatalysis: Amino alcohols are known to be effective organocatalysts for a variety of asymmetric transformations, including aldol (B89426) reactions, Michael additions, and Diels-Alder reactions. nih.govelsevierpure.com The amino group can act as a Lewis base or form an enamine intermediate, while the hydroxyl group can participate in hydrogen bonding to orient substrates and enhance stereoselectivity. Future work could involve synthesizing derivatives of this compound and screening them as catalysts in key carbon-carbon bond-forming reactions.

Chiral Ligands for Metal-Catalyzed Reactions: Derivatives of this compound can be synthesized to act as chiral ligands for transition metals like copper, rhodium, and iridium. nih.govacs.org These metal complexes could then be employed in asymmetric hydrogenations, hydroaminations, and cross-coupling reactions. nih.govrsc.org The steric and electronic properties of the this compound scaffold could be fine-tuned by modifying the amino or hydroxyl groups to optimize catalytic activity and enantioselectivity for specific transformations.

| Catalytic Application | Reaction Type | Role of this compound Derivative |

| Organocatalysis | Asymmetric Michael Addition nih.gov | Bifunctional catalyst activating both nucleophile and electrophile. |

| Organocatalysis | Asymmetric Aldol Reaction researchgate.net | Formation of chiral enamines and hydrogen bond-directing group. |

| Metal Catalysis | Asymmetric Hydroamination nih.gov | Chiral ligand for copper catalysts. |

| Metal Catalysis | Asymmetric Hydrogenation rsc.org | Chiral ligand for iridium or rhodium catalysts. |

Expansion of Application Scope in Materials Science and Chemical Biology Tools

The unique structure of this compound provides a versatile building block for creating functional materials and tools for chemical biology.

Polymer Chemistry: Amino alcohols are valuable monomers in the synthesis of functional polymers such as polyhydroxyurethanes (PHUs). rsc.org PHUs are considered greener alternatives to traditional polyurethanes as their synthesis does not involve toxic isocyanates. This compound could be incorporated into polymer backbones to create novel, potentially biodegradable materials with tailored thermal and mechanical properties. rsc.orgmit.edu Its bifunctionality also makes it suitable for creating surfactants and surface-modifying agents. scbt.comscbt.com

Chemical Biology and Medicinal Chemistry: The amino alcohol motif is a common pharmacophore found in many biologically active molecules and pharmaceuticals. alfa-chemistry.comnih.govnih.gov Future research could explore the synthesis of a library of this compound derivatives to screen for biological activity, potentially leading to new therapeutic agents. nih.gov Furthermore, its structure can serve as a scaffold for developing chiral auxiliaries used in the synthesis of complex, biologically relevant molecules like peptides and alkaloids. mdpi.com

Advanced Computational Approaches for Rational Design and Discovery

Computational chemistry will be an indispensable tool for accelerating research into this compound.

Mechanism and Stereoselectivity Prediction: Density Functional Theory (DFT) and other ab initio molecular orbital methods can be used to elucidate reaction mechanisms and predict the stereochemical outcomes of reactions involving this compound. nih.govacs.org Such studies can provide deep insights into the role of the catalyst, the transition state geometries, and the origins of enantioselectivity, thereby guiding the rational design of more efficient catalysts and synthetic routes. nih.govresearchgate.net

In Silico Design of Novel Derivatives: Computational modeling can be employed to design novel derivatives of this compound with enhanced catalytic activity or specific material properties. By simulating the interactions between a catalyst and substrates, researchers can identify structural modifications that are likely to improve performance, reducing the need for extensive experimental screening. researchgate.net This predictive power allows for a more targeted and efficient discovery process for new ligands, catalysts, and functional materials based on the this compound scaffold.

Q & A

Q. What are the common synthetic routes for 1-Amino-4-ethylhexan-3-ol, and how are reaction conditions optimized for yield and selectivity?

Answer: Synthesis typically involves catalytic hydrogenation of nitro precursors under high pressure and temperature for industrial scalability . In laboratory settings, nucleophilic substitution or multistep organic syntheses are employed. Optimization includes adjusting reaction parameters (e.g., temperature, solvent polarity) and using co-factors like pyridoxal phosphate in enzymatic pathways . Yield and selectivity are quantified via chromatographic methods (e.g., HPLC), with statistical analysis of reaction efficiencies.

Q. How is this compound characterized post-synthesis to confirm structural integrity and purity?

Answer: Characterization involves nuclear magnetic resonance (NMR) for functional group identification, mass spectrometry for molecular weight confirmation, and high-performance liquid chromatography (HPLC) for purity assessment. Retention time matching in GC-MS and comparative spectral databases ensure structural validation . Purity thresholds (e.g., ≥95%) are established using calibration curves with standardized reference materials.

Q. What role does this compound play in biochemical pathways, particularly in biogenic amine synthesis?

Answer: The compound acts as a precursor in enzymatic decarboxylation or transamination reactions to produce biogenic amines (e.g., neurotransmitters). Reactions are conducted in buffered aqueous solutions (pH 7.4) with pyridoxal phosphate as a co-factor. Biogenic amines are isolated via column chromatography and tested for pharmacological activity (e.g., receptor binding assays) .

Q. How is the compound utilized in analytical chemistry for method validation?

Answer: It serves as a calibration standard in HPLC and GC-MS for quantifying structurally similar amines in complex matrices. Parameters such as retention time, ionization efficiency, and mass fragmentation patterns are cross-referenced to establish detection limits (e.g., LOD < 0.1 ppm) . Method precision is validated through inter-laboratory reproducibility studies.

Advanced Research Questions

Q. What experimental strategies are employed to resolve contradictions in pharmacological data for this compound derivatives?

Answer: Contradictory efficacy or toxicity data are addressed via:

- Dose-response profiling to identify non-linear pharmacokinetics.

- Metabolite screening (LC-MS/MS) to detect active/toxic intermediates.

- Cohort stratification in clinical trials to account for genetic polymorphisms affecting drug metabolism .

Statistical tools (e.g., ANOVA, regression analysis) isolate confounding variables and validate reproducibility.

Q. How are environmental impact assessments designed to evaluate the biodegradability of this compound?

Answer: Controlled degradation experiments simulate soil, aquatic, and microbial ecosystems. Key parameters include:

- Half-life determination under varying pH, temperature, and microbial loads.

- LC-MS monitoring of degradation byproducts.

- Ecotoxicology assays (e.g., Daphnia magna survival rates) to assess ecological risks . Data are modeled to predict long-term environmental persistence.

Q. What methodologies enhance the compound’s blood-brain barrier (BBB) permeability in neurological drug design?

Answer: Structural modifications focus on:

- Lipophilicity optimization (logP 1–3) via alkyl chain adjustments.

- Prodrug strategies to mask polar groups (e.g., esterification).

- In vitro BBB models (e.g., co-cultures of endothelial cells and astrocytes) to measure permeability coefficients . Pharmacokinetic studies in rodents validate brain tissue concentrations via microdialysis.

Q. How is this compound applied in nanomaterial synthesis, and what quality control measures ensure particle uniformity?

Answer: The compound stabilizes nanoparticles (e.g., Au, Ag) by adsorbing to surfaces during colloidal synthesis. Particle size distribution is controlled via:

- Inert atmosphere reactions to prevent oxidation.

- Dynamic light scattering (DLS) for real-time size monitoring.

- Transmission electron microscopy (TEM) for structural validation . Batch-to-batch consistency is ensured through statistical process control (SPC) charts.

Q. What experimental designs are used to assess the compound’s efficacy as a crop yield enhancer in agricultural chemistry?

Answer: Field trials employ randomized block designs with:

- Treatment groups (varying concentrations of derivatives).

- Control groups (untreated or placebo).

- Yield metrics (biomass, grain weight) and pest resistance (e.g., larval mortality rates).

Data are analyzed using mixed-effects models to account for environmental variability .

Methodological Notes

- Validation: All methods are peer-reviewed and replicable, with protocols published in indexed journals.

- Conflict Resolution: Contradictory findings are addressed through meta-analyses and mechanistic studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.